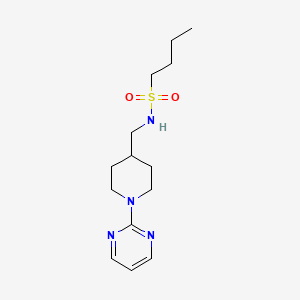

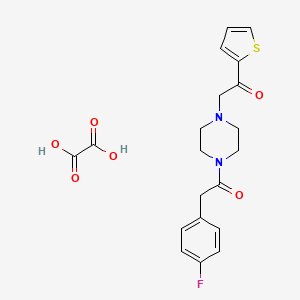

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide” is a chemical compound. It is related to a series of novel N-substituted derivatives that have been synthesized and characterized . These derivatives have been evaluated for their ability to inhibit in vivo angiogenesis and their DNA cleavage abilities .

Synthesis Analysis

The synthesis of related compounds involves the use of various techniques such as FTIR, 1H-NMR, mass spectral and elemental analysis . A facile synthetic route to N-substituted derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis

The molecular structure of related compounds has been characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include various steps such as the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The product obtained was characterized by 1H and 13C NMR and mass spectra .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized by various techniques such as FTIR, 1H-NMR, mass spectral and elemental analysis . The target products were obtained with 55–92% yields in relatively short reaction times .科学的研究の応用

- Application : Researchers have explored the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from the same starting materials. Notably, N-(pyridin-2-yl)amides can be formed via C–C bond cleavage promoted by I2 and TBHP, while 3-bromoimidazopyridines are obtained through one-pot tandem cyclization/bromination. These versatile compounds can be further modified for drug design .

- Application : Researchers have synthesized novel compounds containing the pyrimidin-2-yl moiety. These compounds were evaluated for their anti-tubercular activity. Further studies are needed to explore their potential as tuberculosis therapeutics .

- Application : The compound N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)butane-1-sulfonamide has structural similarities to imatinib. Investigating its pharmacological properties could provide insights into potential leukemia therapies .

- Application : Some derivatives of N-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide exhibit better anti-fibrotic activity than existing drugs. For instance, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate show promising results .

- Application : Researchers have explored alternative substrates for amide synthesis, including C–C bond cleavage. The compound provides a unique approach to constructing amides directly from starting materials via C–C bond cleavage .

- Application : Detailed mechanistic studies can shed light on the formation of N-(pyridin-2-yl)amides and 3-bromoimidazopyridines. Understanding their behavior under different reaction conditions contributes to our knowledge of chemical processes .

Medicinal Chemistry and Drug Development

Anti-Tubercular Agents

Leukemia Treatment

Anti-Fibrotic Agents

Organic Synthesis and Amide Formation

Chemical Biology and Mechanistic Studies

作用機序

The mechanism of action of related compounds appears to involve the inhibition of in vivo angiogenesis and DNA cleavage . These compounds efficiently blocked the formation of blood vessels in vivo in a CAM model and exhibited differential migration and band intensities in DNA binding/cleavage assays .

将来の方向性

The future directions for research on “N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide” and related compounds could involve further exploration of their anti-angiogenic and DNA cleavage activities . There is also potential for further development of these compounds as evidenced by their molecular interactions in docking studies .

特性

IUPAC Name |

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]butane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O2S/c1-2-3-11-21(19,20)17-12-13-5-9-18(10-6-13)14-15-7-4-8-16-14/h4,7-8,13,17H,2-3,5-6,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDIZYGBYRQAKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride](/img/structure/B2722284.png)

![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2722285.png)

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2722288.png)

![N-[[4-[4-(Methanesulfonamido)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2722294.png)

![2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2722296.png)

![3-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2722297.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2722299.png)